

Application Notes and Protocols: Oleyl Phosphate in Enhanced Oil Recovery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oleyl Phosphate*

Cat. No.: *B1583733*

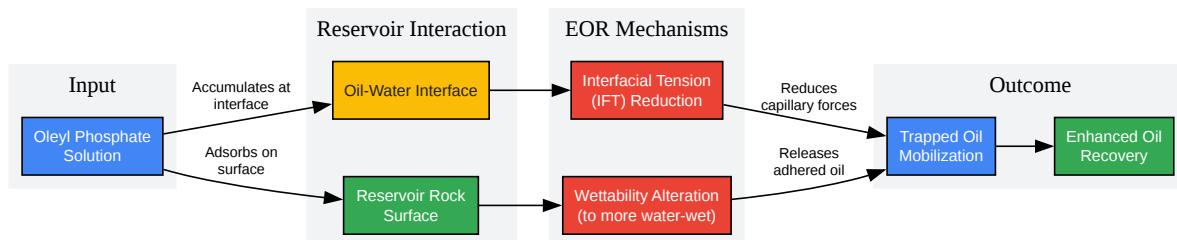
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. Chemical EOR (cEOR) is a prominent branch of these techniques that involves the injection of specialized chemicals to alter the physical and chemical properties of the reservoir fluids and rock, thereby mobilizing trapped oil. Among the various chemical agents utilized, surfactants play a crucial role in reducing interfacial tension (IFT) between oil and water and altering the wettability of the reservoir rock.

Oleyl phosphate, an anionic surfactant derived from oleyl alcohol, has been identified as a potential candidate for EOR applications due to its surface-active properties. This document provides an overview of the application of **oleyl phosphate** in EOR systems, including its mechanisms of action, general experimental protocols for its evaluation, and a discussion on its potential role in various cEOR formulations.


Disclaimer: While the use of phosphate esters in EOR is documented, specific quantitative performance data and detailed experimental protocols for **oleyl phosphate** in peer-reviewed literature are limited. The following sections provide generalized protocols and data tables based on typical surfactant performance in EOR, which should be adapted and validated for specific reservoir conditions and crude oil types.

Mechanisms of Action

The primary mechanisms by which **oleyl phosphate** is expected to contribute to enhanced oil recovery are:

- Interfacial Tension (IFT) Reduction: **Oleyl phosphate**, as a surfactant, possesses a hydrophilic phosphate head and a long hydrophobic oleyl tail. This amphiphilic nature allows it to accumulate at the oil-water interface, significantly reducing the IFT. Lowering the IFT reduces the capillary forces that trap oil droplets within the pore throats of the reservoir rock, allowing them to be mobilized and displaced by the injected fluid.
- Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil preferentially adheres to the rock surface, making its displacement by water flooding inefficient. Anionic surfactants like **oleyl phosphate** can adsorb onto the positively charged sites of carbonate reservoir rocks or interact with the rock surface through other mechanisms to alter the wettability towards a more water-wet state. This change in wettability facilitates the release of the oil film from the rock surface, allowing it to be swept towards the production wells.

Logical Relationship of Oleyl Phosphate in EOR

[Click to download full resolution via product page](#)

Caption: Mechanism of **Oleyl Phosphate** in EOR.

Data Presentation

Due to the lack of specific experimental data for **oleyl phosphate** in the public domain, the following tables present hypothetical yet realistic data ranges for a generic anionic surfactant with properties similar to what would be expected from **oleyl phosphate**. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Interfacial Tension (IFT) of **Oleyl Phosphate** Solutions against Crude Oil

Oleyl Phosphate Concentration (wt%)	Temperature (°C)	Salinity (ppm NaCl)	Interfacial Tension (mN/m)
0.05	60	10,000	1.5
0.1	60	10,000	0.8
0.5	60	10,000	0.1
0.1	80	10,000	0.6
0.1	60	30,000	1.2

Table 2: Core Flooding Performance of **Oleyl Phosphate** Formulations

Formulation	Reservoir Type	Permeability (mD)	Temperature (°C)	Oil Recovery (% OOIP)
Waterflood (Baseline)	Sandstone	200	70	45
0.2% Oleyl Phosphate	Sandstone	200	70	58
0.2% Oleyl Phosphate + 0.1% Polymer (SP)	Sandstone	200	70	65
Waterflood (Baseline)	Carbonate	50	80	35
0.5% Oleyl Phosphate	Carbonate	50	80	48
0.5% Oleyl Phosphate + 1% Alkali + 0.15% Polymer (ASP)	Carbonate	50	80	62

(OOIP: Original Oil in Place)

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the performance of **oleyl phosphate** for EOR applications.

Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of **oleyl phosphate** in reducing the interfacial tension between crude oil and brine.

Apparatus: Spinning drop tensiometer.

Materials:

- Crude oil from the target reservoir
- Synthetic brine simulating formation water
- **Oleyl phosphate** solutions of varying concentrations in synthetic brine

Protocol:

- Prepare a series of **oleyl phosphate** solutions in the synthetic brine at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 wt%).
- Calibrate the spinning drop tensiometer according to the manufacturer's instructions.
- Fill a capillary tube with the **oleyl phosphate** solution.
- Inject a small droplet of the crude oil into the center of the capillary tube.
- Rotate the capillary tube at a specific angular velocity. The centrifugal force will elongate the oil droplet.
- Measure the length and diameter of the elongated droplet using the instrument's software.
- The IFT is calculated automatically by the software based on the droplet shape, rotational speed, and the density difference between the oil and the aqueous phase.
- Repeat the measurement at different temperatures and salinities to understand the effect of reservoir conditions.

Wettability Alteration Assessment (Contact Angle Measurement)

Objective: To evaluate the ability of **oleyl phosphate** to alter the wettability of a reservoir rock from oil-wet to water-wet.

Apparatus: Goniometer (Contact Angle Measurement System).

Materials:

- Polished rock substrate (e.g., calcite for carbonate reservoirs, quartz for sandstone reservoirs)
- Crude oil
- Synthetic brine
- **Oleyl phosphate** solution

Protocol:

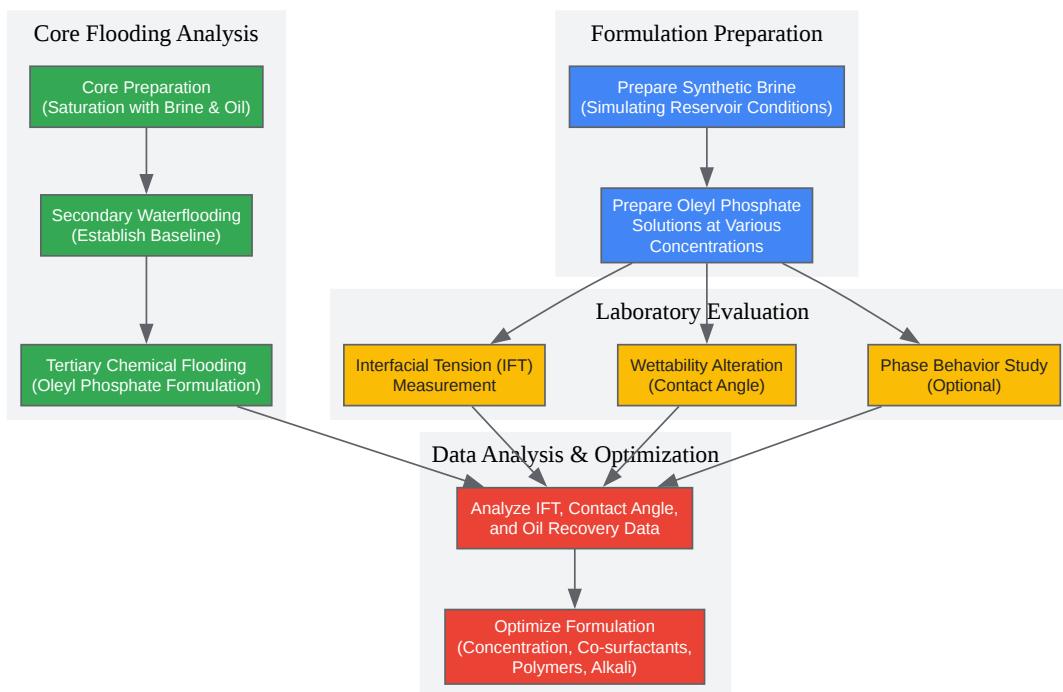
- Clean the rock substrate thoroughly.
- Age the substrate in crude oil for a specified period (e.g., 48 hours) at reservoir temperature to create an oil-wet surface.
- Place the aged substrate in a cuvette filled with the synthetic brine.
- Place a small droplet of crude oil on the surface of the substrate.
- Measure the contact angle between the oil droplet and the rock surface through the water phase. An angle greater than 90° indicates an oil-wet surface.
- Replace the brine with the **oleyl phosphate** solution.
- Allow the system to equilibrate for a certain period.
- Measure the contact angle again. A decrease in the contact angle towards less than 90° indicates a shift towards water-wet conditions.

Core Flooding Test

Objective: To determine the incremental oil recovery by injecting an **oleyl phosphate** formulation into a reservoir core sample.

Apparatus: Core flooding system (including core holder, pumps, pressure transducers, fraction collector).

Materials:


- Reservoir core plug (sandstone or carbonate)
- Crude oil
- Synthetic brine
- **Oleyl phosphate** formulation (e.g., surfactant-polymer or alkaline-surfactant-polymer)

Protocol:

- Core Preparation:
 - Clean and dry the core plug.
 - Measure its porosity and permeability.
 - Saturate the core with synthetic brine.
- Establishment of Initial Water Saturation (Sw_i):
 - Inject crude oil into the brine-saturated core until no more brine is produced. This establishes the initial water saturation and original oil in place (OOIP).
- Waterflooding (Secondary Recovery):
 - Inject synthetic brine into the core at a constant rate to simulate secondary recovery.
 - Collect the effluent and measure the volume of oil and water produced until oil production ceases. This determines the residual oil saturation after waterflooding (Sor_w).
- Chemical Flooding (Tertiary Recovery):
 - Inject the **oleyl phosphate** formulation (e.g., 0.5 pore volumes) into the core at the same injection rate.
 - This may be followed by a polymer drive (for SP flooding) or a chase water injection.
 - Collect the effluent in a fraction collector and measure the oil and water volumes in each fraction.

- Data Analysis:
 - Calculate the incremental oil recovery as the percentage of OOIP produced during the chemical flood.
 - Plot the oil recovery factor and water cut versus the pore volumes of fluid injected.

Experimental Workflow for Surfactant Screening

[Click to download full resolution via product page](#)

Caption: Workflow for **Oleyl Phosphate** EOR Screening.

Conclusion

Oleyl phosphate shows promise as a surfactant for enhanced oil recovery applications due to its expected ability to reduce interfacial tension and alter rock wettability. The successful application of **oleyl phosphate** in a cEOR project, whether in a surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) formulation, is highly dependent on specific reservoir conditions. Therefore, comprehensive laboratory studies, following the protocols outlined in this document, are essential to determine its efficacy and to optimize the chemical formulation for a given crude oil and reservoir rock. Further research is needed to generate specific performance data for **oleyl phosphate** to fully validate its potential as a key component in future EOR projects.

- To cite this document: BenchChem. [Application Notes and Protocols: Oleyl Phosphate in Enhanced Oil Recovery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583733#use-of-oleyl-phosphate-in-enhanced-oil-recovery-systems\]](https://www.benchchem.com/product/b1583733#use-of-oleyl-phosphate-in-enhanced-oil-recovery-systems)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com